

Application Notes: (+/-)-Niguldipine as a Pharmacological Tool for Angiogenesis Research

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Compound of Interest		
Compound Name:	(+/-)-Niguldipine	
Cat. No.:	B022589	Get Quote

Introduction

Angiogenesis, the formation of new blood vessels from pre-existing ones, is a critical process in both physiological and pathological conditions. The intricate signaling cascades that govern endothelial cell proliferation, migration, and differentiation are areas of intense research. Calcium signaling is a fundamental component of these pathways, acting as a ubiquitous second messenger that translates extracellular cues into intracellular responses. Vascular endothelial growth factor (VEGF), a potent pro-angiogenic factor, elicits increases in intracellular calcium, which are crucial for its downstream effects.

(+/-)-Niguldipine is a dihydropyridine L-type calcium channel blocker.[1] While direct studies on its role in angiogenesis are not extensively documented, its mechanism of action as a calcium channel antagonist suggests its potential as a valuable pharmacological tool to investigate the role of calcium influx in the angiogenic process. Other dihydropyridine calcium channel blockers, such as nifedipine, amlodipine, and lacidipine, have been shown to modulate endothelial cell function and angiogenesis-related processes in vitro and in vivo.[2][3][4] Therefore, (+/-)-Niguldipine can be employed to probe the dependency of specific angiogenic events on L-type calcium channel activity.

Mechanism of Action and Potential Applications



(+/-)-Niguldipine is known to block L-type voltage-gated calcium channels, thereby inhibiting the influx of extracellular calcium into cells.[5] In the context of angiogenesis, this action can be leveraged to:

- Investigate the role of calcium in endothelial cell proliferation and migration: These are key initial steps in angiogenesis that are known to be calcium-dependent.[6]
- Elucidate the contribution of L-type calcium channels to tube formation: The differentiation and organization of endothelial cells into capillary-like structures is a complex process that may be influenced by calcium signaling.[4]
- Probe the interplay between VEGF signaling and calcium influx: By observing how the
 inhibition of L-type calcium channels by (+/-)-Niguldipine affects VEGF-induced angiogenic
 responses, researchers can dissect the contribution of this specific calcium entry pathway.

Data Presentation: Effects of Dihydropyridine Calcium Channel Blockers on Angiogenesis-Related Parameters

The following tables summarize quantitative data from studies on dihydropyridine calcium channel blockers, providing a rationale for the proposed use of (+I-)-Niguldipine.

Table 1: Effects of Dihydropyridine Calcium Channel Blockers on Endothelial Cell Function



Compound	Cell Type	Assay	Concentrati on(s)	Observed Effect	Reference
Nifedipine	Endothelial Progenitor Cells (EPCs)	Differentiation , Migration	Not specified	Improved angiogenesis -related functions	[2]
Lacidipine	Human Umbilical Vein Endothelial Cells (HUVECs)	Cell Proliferation	5 μΜ	<10% reduction in cell growth over 48h	[4]
Lacidipine	Human Umbilical Vein Endothelial Cells (HUVECs)	Apoptosis (in tube formation assay)	Not specified	Increased number of apoptotic cells in the luminal space	[4]
Amlodipine	Human Umbilical Vein Endothelial Cells (HUVECs)	Apoptosis (Angiotensin II-induced)	10 ⁻⁸ –10 ⁻⁶ M	Dose- dependent suppression of apoptosis	[7]
Amlodipine	A549 Lung Cancer Cells	Cell Migration	Not specified	Suppression of cell migration	[8]

Table 2: In Vivo and Ex Vivo Effects of Dihydropyridine Calcium Channel Blockers on Angiogenesis



Compound	Model	Outcome Measured	Treatment	Result	Reference
Amlodipine	Diabetic Rats with Acute Myocardial Infarction	Neovasculari zation	Not specified	Promoted neovasculariz ation by activating EPC mobilization	[3]
Nifedipine	Diabetic Mice	Circulating EPCs and Angiogenesis	1.5 mg·kg ⁻¹ ·d ⁻¹ for 6 weeks	Significantly increased circulating EPCs and promoted angiogenesis	[9]
Nifedipine	Hypertensive Patients	Circulating Progenitor Cells	20 mg/day for 4 weeks	Increased numbers of circulating CD34+CD13 3+ progenitor cells and EPCs	[2]

Experimental Protocols

The following are detailed protocols for key in vitro angiogenesis assays, adapted for the use of **(+/-)-Niguldipine**.

Protocol 1: Endothelial Cell Proliferation Assay (MTS/MTT Assay)

This assay determines the effect of (+/-)-Niguldipine on the proliferation of endothelial cells.

Materials:

• Human Umbilical Vein Endothelial Cells (HUVECs)



- Endothelial Growth Medium (EGM-2)
- Fetal Bovine Serum (FBS)
- Trypsin-EDTA
- Phosphate Buffered Saline (PBS)
- 96-well tissue culture plates
- (+/-)-Niguldipine stock solution (dissolved in DMSO)
- MTS or MTT reagent
- Plate reader

Procedure:

- · Cell Seeding:
 - Culture HUVECs in EGM-2 supplemented with 10% FBS.
 - Harvest cells at 80-90% confluency using Trypsin-EDTA.
 - Resuspend cells in EGM-2 and perform a cell count.
 - Seed 5,000 cells per well in a 96-well plate and incubate for 24 hours at 37°C, 5% CO₂.
- Treatment:
 - Prepare serial dilutions of **(+/-)-Niguldipine** in EGM-2 from the stock solution. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1%.
 - Include a vehicle control (DMSO) and an untreated control.
 - After 24 hours of cell attachment, replace the medium with the prepared dilutions of (+/-) Niguldipine.
- Incubation:



- o Incubate the plate for 48-72 hours at 37°C, 5% CO₂.
- · Quantification:
 - Add MTS or MTT reagent to each well according to the manufacturer's instructions.
 - o Incubate for 1-4 hours.
 - Measure the absorbance at the appropriate wavelength using a plate reader.
- Analysis:
 - Calculate the percentage of cell proliferation relative to the vehicle control.
 - Plot a dose-response curve to determine the IC50 value if applicable.

Protocol 2: Wound Healing / Scratch Migration Assay

This assay assesses the effect of **(+/-)-Niguldipine** on endothelial cell migration.

Materials:

- HUVECs
- EGM-2 with 10% FBS
- 6-well or 12-well tissue culture plates
- 200 μL pipette tip or a cell scraper
- (+/-)-Niguldipine stock solution
- Microscope with a camera

Procedure:

- Cell Seeding:
 - Seed HUVECs in 6-well or 12-well plates and grow to 90-100% confluency.



Wound Creation:

- Create a "scratch" or wound in the confluent monolayer using a sterile 200 μL pipette tip.
- Gently wash the wells with PBS to remove detached cells.
- Treatment:
 - Replace the PBS with EGM-2 containing different concentrations of (+/-)-Niguldipine.
 - Include a vehicle control.
- Image Acquisition:
 - Capture images of the scratch at time 0.
 - Incubate the plate at 37°C, 5% CO₂.
 - Capture images of the same fields at regular intervals (e.g., 6, 12, 24 hours).
- Analysis:
 - Measure the width of the scratch at different points for each condition and time point.
 - Calculate the percentage of wound closure relative to the initial wound area.
 - Compare the migration rate between treated and control groups.

Protocol 3: Endothelial Tube Formation Assay

This assay evaluates the ability of endothelial cells to form capillary-like structures in vitro.

Materials:

- HUVECs
- Basement membrane matrix (e.g., Matrigel®)
- Serum-free endothelial cell basal medium (EBM-2)



- 96-well tissue culture plates
- (+/-)-Niguldipine stock solution
- Calcein AM (for visualization)
- Fluorescence microscope

Procedure:

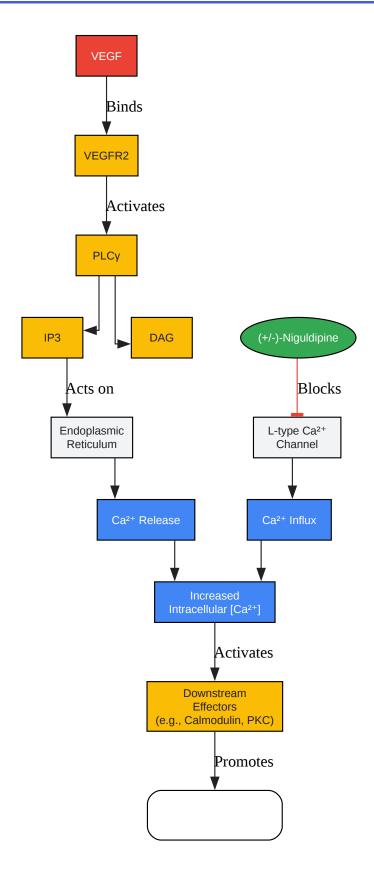
- Plate Coating:
 - Thaw the basement membrane matrix on ice.
 - Coat the wells of a pre-chilled 96-well plate with 50 μL of the matrix.
 - Incubate at 37°C for 30-60 minutes to allow for solidification.
- Cell Preparation and Treatment:
 - Harvest HUVECs and resuspend them in serum-free EBM-2 at a concentration of 2 x 10⁵ cells/mL.
 - Prepare dilutions of (+/-)-Niguldipine in EBM-2.
 - Mix the cell suspension with the drug dilutions.
- Cell Seeding:
 - Add 100 μL of the cell/drug mixture to each coated well.
 - Include a vehicle control and a positive control (e.g., with VEGF).
- Incubation:
 - Incubate the plate at 37°C, 5% CO₂ for 4-18 hours.
- Visualization and Quantification:



- Stain the cells with Calcein AM.
- Visualize the tube network using a fluorescence microscope.
- Quantify tube formation by measuring parameters such as total tube length, number of junctions, and number of loops using image analysis software.

Visualizations Proposed Signaling Pathway of L-type Calcium Channel Blockade in Angiogenesis



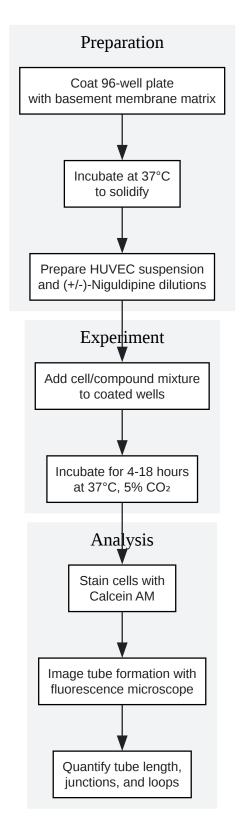


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Caption: Proposed mechanism of (+/-)-Niguldipine's effect on angiogenesis.



Experimental Workflow for the Endothelial Tube Formation Assay





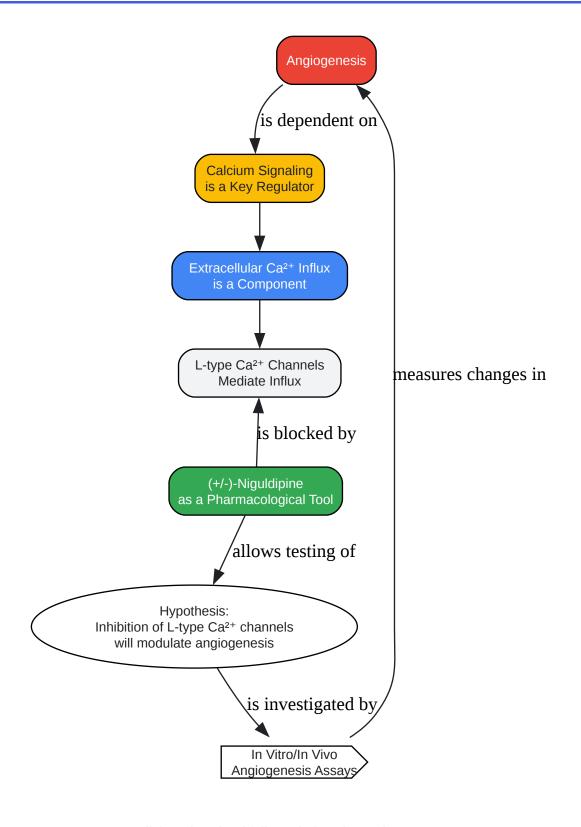


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Caption: Workflow for the endothelial tube formation assay.

Logical Relationship for Using (+/-)-Niguldipine in Angiogenesis Research





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